molecular formula C20H23N3O3S3 B2890653 (E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide CAS No. 941946-72-1

(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide

Cat. No. B2890653
CAS RN: 941946-72-1
M. Wt: 449.6
InChI Key: NKLODWFLXPLCIR-QZQOTICOSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a benzo[d]thiazole ring, and a piperidine ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of conjugated pi systems in the thiophene and benzo[d]thiazole rings. These rings also contribute to the compound’s aromaticity, which can affect its chemical reactivity and stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

A series of compounds, including analogues of the specified chemical, have been evaluated for their potential to inhibit Mycobacterium tuberculosis and other bacterial strains. For instance, compounds designed by molecular hybridization were tested against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showing promising activity against these pathogens (Jeankumar et al., 2013). Another study focused on the synthesis of pyridine derivatives, revealing considerable antibacterial and antifungal activities (Patel & Agravat, 2007).

Anticancer Activity

Compounds with structural similarity to the specified chemical have shown significant potential in anticancer research. For example, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives demonstrated in-vitro anticancer activity against human breast cancer cell lines, with some compounds exhibiting better activity than reference drugs like Doxorubicin (Al-Said et al., 2011).

Enzyme Inhibition and Other Biological Activities

Several studies have synthesized and evaluated the biological activities of compounds containing piperidine and thiazole structures, highlighting their potential as enzyme inhibitors and their roles in various biological processes. These activities include inhibition of enzymes critical to the survival of certain pathogens or cancer cells, indicating potential therapeutic applications (Rehman et al., 2018).

Cardiotonic Agents

Research has also explored the synthesis and inotropic activity of compounds related to the specified chemical, specifically targeting cardiac conditions. Some synthesized derivatives showed promising inotropic activity, suggesting potential cardiotonic applications (Nate et al., 1987).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. Given its complex structure, it could be of interest in fields such as medicinal chemistry, materials science, or supramolecular chemistry .

properties

IUPAC Name

1-thiophen-2-ylsulfonyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S3/c1-13-6-7-14(2)18-17(13)22(3)20(28-18)21-19(24)15-8-10-23(11-9-15)29(25,26)16-5-4-12-27-16/h4-7,12,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLODWFLXPLCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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